1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Overview
Description
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one, also known as 1,3,5-Trihydroxy-4-prenylxanthone, is a compound with the molecular formula C18H16O5 and a molecular weight of 312.32 . It is a relatively potent inhibitor of phosphodiesterase type 5 (PDE5), with an IC50 value of 3.0 μM . It inhibits LPS-induced NF-κB and AP-1 activations by interfering with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The exact structure can be represented by the SMILES notation:CC(=CCc1c(c2c(=O)c3c ccc(c3oc2c(c1O)C(C)(C)C=C)O)O)C
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.32 . The storage conditions for this compound are to keep it sealed in a dry environment at 2-8°C . The boiling point of this compound is not available in the search results.Scientific Research Applications
Biosynthesis of Polyprenylated Xanthones
This compound plays a crucial role in the biosynthesis of polyprenylated xanthones in Hypericum perforatum roots . The compound is involved in the first prenylation step in the biosynthesis of polyprenylated xanthones . This process is catalyzed by Hp PT4px, a xanthone 4-prenyltransferase .
Phosphodiesterase Type 5 (PDE5) Inhibition
1,3,5-Trihydroxy-4-prenylxanthone is a relatively potent inhibitor of phosphodiesterase type 5 (PDE5), with an IC50 value of 3.0 μM . PDE5 inhibitors have emerged as potential therapeutic agents in the treatment of various diseases, such as asthma, erectile dysfunction in men, diabetes, and Alzheimer’s disease .
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The compound shows in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 56.3±0.4 and 46.0±0.3 M, respectively . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.
Anti-inflammatory Activity
1,3,5-Trihydroxy-4-prenylxanthone inhibits LPS-induced NF-κB and AP-1 activations . It also suppresses lipopolysaccharide-induced iNOS expression . These properties suggest its potential use as an anti-inflammatory agent.
Na+/H+ Exchanger (NHE) Inhibition
The compound is a Na+/H+ exchanger (NHE) inhibitor, with a minimum inhibitory concentration of 10 μg/mL . This suggests potential applications in the treatment of diseases related to ion imbalance.
Potential Role in Defense Against Biotic Stress
In plants, xanthones like 1,3,5-Trihydroxy-4-prenylxanthone are considered important defense agents against biotic stress. They act as phytoalexins to assist the host in impairing and eventually killing harmful pathogens .
Mechanism of Action
Target of Action
The primary targets of 1,3,5-Trihydroxy-4-prenylxanthone are Phosphodiesterase type 5 (PDE5) , Na+/H+ Exchanger (NHE) , and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in various biological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), while NHE is responsible for maintaining intracellular pH and cell volume. AChE and BChE are key enzymes in the cholinergic system, which is involved in numerous physiological functions.
Mode of Action
1,3,5-Trihydroxy-4-prenylxanthone acts as an inhibitor for its primary targets. It inhibits PDE5 with an IC50 value of 3.0 μM , and it also inhibits the Na+/H+ exchange system with a minimum inhibitory concentration of 10 μg/mL . Furthermore, it shows in vitro inhibitory activity against AChE and BChE .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits Lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages , indicating its involvement in the nitric oxide signaling pathway. It also interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane to impede TAK1-mediated activation of IKK and MAPKs signal transduction . This suggests that it plays a role in the NF-κB and AP-1 signaling pathways.
Result of Action
The inhibition of PDE5, NHE, AChE, and BChE by 1,3,5-Trihydroxy-4-prenylxanthone can lead to various molecular and cellular effects. For instance, it can suppress LPS-induced iNOS expression through abolishing IKK phosphorylation, IκB degradation, and NF-κB nuclear translocation . It also down-regulates NF-κB and AP-1 activation .
Action Environment
The action, efficacy, and stability of 1,3,5-Trihydroxy-4-prenylxanthone can be influenced by various environmental factors. For example, the presence of LPS can induce the production of NO in RAW264.7 macrophages, which can be inhibited by this compound . .
properties
IUPAC Name |
1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHQJCJKSHNCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,3,5-Trihydroxy-4-prenylxanthone a promising compound for further research?
A: 1,3,5-Trihydroxy-4-prenylxanthone has demonstrated interesting biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. [] This enzyme is involved in regulating signal transduction in various tissues, making its inhibition a potential therapeutic target for conditions like erectile dysfunction. [] This compound is particularly noteworthy because it's the first reported instance of a natural xanthone exhibiting significant PDE5 inhibitory activity. []
Q2: How does the structure of 1,3,5-Trihydroxy-4-prenylxanthone relate to its PDE5 inhibitory activity?
A: Research suggests that the presence of the C-4 prenyl residue attached to the xanthone core is crucial for the observed PDE5 inhibitory activity. [] This observation highlights the importance of specific structural features for biological activity and provides a starting point for further structure-activity relationship (SAR) studies.
Q3: Beyond PDE5 inhibition, what other biological activities have been reported for 1,3,5-Trihydroxy-4-prenylxanthone?
A: 1,3,5-Trihydroxy-4-prenylxanthone has also demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, making their inhibition relevant for conditions like Alzheimer's disease. Again, the C-4 prenyl group appears to be important for this activity. [] Additionally, this compound has shown to repress lipopolysaccharide-induced iNOS expression by interfering with the posttranslational modification of IRAK-1. []
Q4: From which natural sources can 1,3,5-Trihydroxy-4-prenylxanthone be isolated?
A: This compound has been isolated from several plant sources, including the heartwood of Anaxagorea luzonensis [, ] and the roots of Cudrania cochinchinensis (formerly Maclura cochinchinensis). [, ] This suggests that these plants, and potentially others, could be valuable sources of this compound for further research and development.
Q5: Have there been any attempts to synthesize 1,3,5-Trihydroxy-4-prenylxanthone in the laboratory?
A: Yes, researchers have successfully synthesized 1,3,5-Trihydroxy-4-prenylxanthone as part of a study focusing on 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones. [] This synthesis involved reacting 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of a BF3-etherate catalyst. [] This successful synthesis opens avenues for producing larger quantities of the compound for further investigation.
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